molecular formula C6H9N3 B1289055 1-(azetidin-3-yl)-1H-imidazole CAS No. 278789-06-3

1-(azetidin-3-yl)-1H-imidazole

Cat. No. B1289055
M. Wt: 123.16 g/mol
InChI Key: VEMKUJOKEUNKTH-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-imidazole is a compound that can be synthesized through various chemical pathways involving azetidinone and imidazole moieties. The compound is of interest due to its potential biological activities, which include antimicrobial and anticancer properties. The synthesis of related compounds often involves the formation of azetidinone derivatives, which can be further modified to achieve the desired biological activities .

Synthesis Analysis

The synthesis of compounds related to 1-(azetidin-3-yl)-1H-imidazole involves several steps, starting from simple molecules such as aziridinecarboxylates and 5-amino tetrazole. For instance, Michael-type addition of aziridinecarboxylates to 1,2-diaza-1,3-butadienes under solvent-free conditions leads to the formation of alpha-aziridinohydrazone adducts. These adducts can then undergo thermal ring opening and 1,5-electrocyclization to yield imidazoles . Another pathway includes the synthesis of azetidinone derivatives through cyclization reactions, starting from compounds like 2-phenyl-3-(ethyl acetate)-quinazolin-4(3H)-one .

Molecular Structure Analysis

The molecular structure of compounds in the azetidinone and imidazole families is characterized using various spectral techniques, including IR, Mass, 1H-NMR, and 13C-NMR. These techniques confirm the structures of synthesized compounds, which is crucial for understanding their reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of azetidinone and imidazole derivatives is diverse, with the ability to undergo various reactions. For example, azetidinone derivatives can be synthesized by condensation reactions, and their reactivity can be further explored in the presence of chloroacetyl chloride to afford different substituted azetidinones . Additionally, the thermal ring opening of alpha-aziridinohydrazones can lead to the formation of imidazoles, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone and imidazole derivatives are determined through experimental measurements and computational studies. Compounds in this class have shown potent antibacterial activity, and their affinity for biological targets such as transpeptidase has been established through molecular docking studies . Furthermore, the evaluation of these compounds as radiosensitizers or bioreductively activated cytotoxins has been consistent with their chemical properties, such as the rate of ring closure under physiological conditions .

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application: This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

2. Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Summary of Application: This research focuses on the synthesis of a newly functionalized heterocyclic amino acid .
  • Methods of Application: The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
  • Results or Outcomes: A novel 1,3-selenazole was synthesized via [3+2] cycloaddition .

3. Synthesis of 1,3-Disubstituted Azetidines

  • Summary of Application: This research focuses on the synthesis of various 1,3-disubstituted azetidines .
  • Methods of Application: The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
  • Results or Outcomes: A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished .

4. Synthesis of Nitrogen-Containing Heterocycles

  • Summary of Application: This research focuses on the synthesis of nitrogen-containing heterocycles from alkyl dihalides .
  • Methods of Application: The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Results or Outcomes: A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides has been accomplished .

5. Synthesis of 1-Arenesulfonylazetidines

  • Summary of Application: This research focuses on the synthesis of 1-arenesulfonylazetidines .
  • Methods of Application: The synthesis was accomplished through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .
  • Results or Outcomes: A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines .

6. Intramolecular Amination of Organoboronates

  • Summary of Application: This research focuses on the intramolecular amination of organoboronates .
  • Methods of Application: The synthesis occurs via a 1,2-metalate shift of an aminoboron “ate” complex .
  • Results or Outcomes: Azetidines, pyrrolidines, and piperidines were synthesized .

Safety And Hazards

The safety and hazards associated with “1-(azetidin-3-yl)-1H-imidazole” can be determined by referring to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the compound’s toxicity, flammability, and reactivity, as well as precautions for safe handling and storage .

Future Directions

The future directions for research on “1-(azetidin-3-yl)-1H-imidazole” could involve further studies on its synthesis, structure, reactivity, and biological activity . For example, new synthetic routes could be developed, and the compound’s mechanism of action could be investigated in more detail .

properties

IUPAC Name

1-(azetidin-3-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-9(5-7-1)6-3-8-4-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKUJOKEUNKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621436
Record name 1-(Azetidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-1H-imidazole

CAS RN

278789-06-3, 153836-44-3
Record name 1-(Azetidin-3-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-3-yl)-1H-imidazole dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YH Yan, W Li, W Chen, C Li, KR Zhu, J Deng… - European Journal of …, 2022 - Elsevier
Production of metallo-β-lactamases (MBLs) in bacterial pathogens is an important cause of resistance to the ‘last-resort’ carbapenem antibiotics. Development of effective MBL inhibitors …
Number of citations: 8 www.sciencedirect.com

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